![molecular formula C13H11NO2 B15358796 1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
1-ethyl-9H-pyrano[3,4-b]indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-9H-pyrano[3,4-b]indol-3-one is a fascinating organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-9H-pyrano[3,4-b]indol-3-one can be synthesized through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the pyrano[3,4-b]indol-3-one core. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-9H-pyrano[3,4-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
1-Ethyl-9H-pyrano[3,4-b]indol-3-one has a wide range of applications in scientific research. Its derivatives are studied for their potential use in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: Investigating the biological activity of indole derivatives in various cellular processes.
Medicine: Exploring the therapeutic potential of these compounds in treating diseases such as cancer and microbial infections.
Industry: Utilizing the compound in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-ethyl-9H-pyrano[3,4-b]indol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for developing effective applications in medicine and other fields.
Comparación Con Compuestos Similares
1-Ethyl-9H-pyrano[3,4-b]indol-3-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-methyl-9H-pyrano[3,4-b]indol-3-one
1-ethyl-1H-pyrano[3,4-b]indol-3-one
1-ethyl-2H-pyrano[3,4-b]indol-3-one
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-ethyl-9H-pyrano[3,4-b]indol-3-one |
InChI |
InChI=1S/C13H11NO2/c1-2-11-13-9(7-12(15)16-11)8-5-3-4-6-10(8)14-13/h3-7,14H,2H2,1H3 |
Clave InChI |
PXCFCQSDIQHEQK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
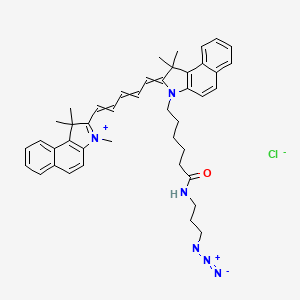

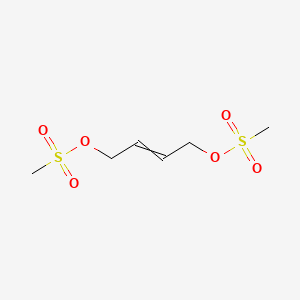


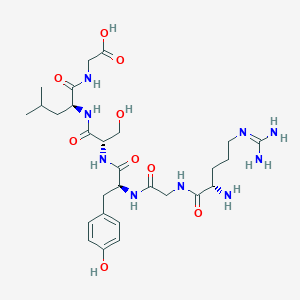
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
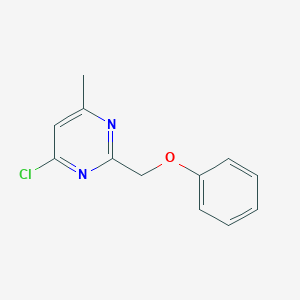
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
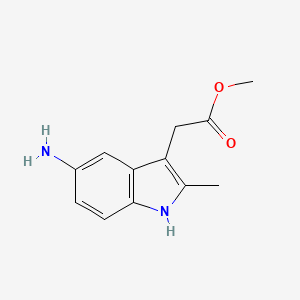
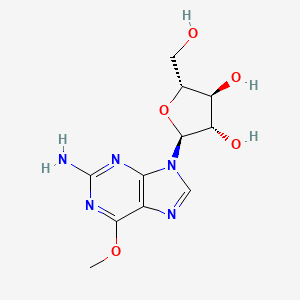
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
